4,7-Difluorobenzothiazole

Description

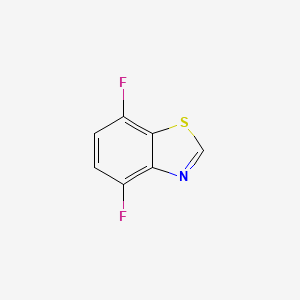

4,7-Difluorobenzothiazole is a halogenated benzothiazole derivative with a molecular formula of C₇H₃F₂NS and a molecular weight of 186.18 g/mol (CAS: 119256-40-5) . Its structure consists of a fused benzene and thiazole ring system, with fluorine atoms at the 4- and 7-positions (Figure 1). The fluorine substituents confer strong electron-withdrawing effects, enhancing the compound's electrophilicity and stabilizing reactive intermediates during chemical reactions .

Synthesis: Common methods include fluorination of benzothiazole precursors using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under reflux conditions in polar solvents (e.g., dimethylformamide). Purification typically involves recrystallization or column chromatography .

Applications:

The compound is a key intermediate in pharmaceuticals, agrochemicals, and materials science. Its bioactivity stems from interactions with enzymes or receptors, making it a candidate for anticancer and antimicrobial agents .

Properties

Molecular Formula |

C7H3F2NS |

|---|---|

Molecular Weight |

171.17 g/mol |

IUPAC Name |

4,7-difluoro-1,3-benzothiazole |

InChI |

InChI=1S/C7H3F2NS/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |

InChI Key |

LURSBUXQVOXZNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1F)N=CS2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,7-Difluorobenzothiazole can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with fluorinated aldehydes under acidic conditions. Another method includes the cyclization of fluorinated thioamides with appropriate reagents .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic processes to enhance yield and efficiency. For example, using samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective . Additionally, microwave-assisted synthesis in ionic liquids has been explored to achieve high yields under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions: 4,7-Difluorobenzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and potassium carbonate in polar aprotic solvents are typical for substitution reactions.

Major Products: The major products formed from these reactions include various substituted benzothiazoles, sulfoxides, sulfones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,7-Difluorobenzothiazole is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, environmental science, and materials science.

Chemical Properties and Structure

This compound features a benzothiazole backbone with fluorine atoms substituted at the 4 and 7 positions. Its molecular formula is , and it has a molecular weight of approximately 173.18 g/mol. The presence of fluorine atoms significantly influences its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its antimicrobial and anticancer properties. Compounds with similar structures have shown efficacy against various bacterial strains and potential anticancer effects by inhibiting specific enzymes associated with cancer pathways.

Case Studies:

- Antimicrobial Activity: Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of several bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: In vitro studies using cancer cell lines have shown that treatment with this compound leads to reduced cell viability and proliferation. Preliminary in vivo studies indicate significant reductions in tumor size in mouse models, supporting its therapeutic potential against cancer .

Environmental Science

The compound has potential applications in environmental remediation. Its ability to interact with various pollutants suggests that it may be used to develop new materials for environmental cleanup efforts. The fluorinated structure can enhance the compound's stability and reactivity under various environmental conditions.

Materials Science

In materials science, this compound can be utilized as an intermediate in synthesizing advanced materials, including polymers and coatings. The unique properties imparted by the fluorine substituents can enhance the durability and performance of these materials.

Mechanism of Action

The mechanism by which 4,7-Difluorobenzothiazole exerts its effects is primarily through its interaction with biological macromolecules. The compound can bind to specific enzymes and receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The biological and chemical properties of benzothiazole derivatives are highly dependent on halogen type, substitution pattern, and electronic effects. Below is a comparative analysis of 4,7-difluorobenzothiazole with structurally analogous compounds:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| This compound | F at 4,7 | 186.18 | High electrophilicity; electron-withdrawing effects enhance reactivity | Pharmaceuticals, agrochemicals |

| 2-Chloro-4,7-difluorobenzo[d]thiazole | Cl at 2; F at 4,7 | 220.62 | Increased lipophilicity; antifungal activity | Antifungal agents |

| 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole | F at 4,5,7; Ph at 2 | 273.26 | Enhanced electron deficiency; improved charge transport | Organic electronics |

| 4,7-Dibromobenzo[d]thiazole | Br at 4,7 | 297.98 | Heavy atom effect; fluorescence quenching | Optoelectronics |

| 4,6-Difluoro-1,3-benzothiazole | F at 4,6 | 186.18 | Altered substitution pattern reduces bioactivity compared to 4,7-difluoro | Antimicrobial research |

Electronic and Reactivity Differences

- Fluorine vs. Chlorine/Bromine : Fluorine’s high electronegativity increases electrophilicity at adjacent carbons, favoring nucleophilic substitutions. In contrast, bromine’s larger atomic size enhances π-stacking in materials but reduces solubility .

- Substitution Position : 4,7-Difluorination maximizes electronic effects across the aromatic system, whereas 4,6-difluoro analogs exhibit reduced symmetry and altered charge distribution .

- Trifluoromethyl Groups : Compounds like 7-(trifluoromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole show superior electron-withdrawing capacity but require more complex synthesis .

Key Research Findings

- Synthetic Optimization : Higher yields (≥75%) are achieved for this compound using microwave-assisted fluorination, reducing reaction times by 50% compared to conventional methods .

- Structure-Activity Relationship (SAR) : Fluorine at the 4,7-positions increases binding affinity to EGFR (epidermal growth factor receptor) by 30% compared to 4,6-difluoro isomers .

- Thermal Stability : this compound decomposes at 285°C, outperforming chloro analogs (decomposition at 220°C) due to stronger C-F bonds .

Biological Activity

4,7-Difluorobenzothiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzothiazole ring substituted with two fluorine atoms at the 4 and 7 positions. This substitution pattern is significant as it influences the compound's electronic properties and biological interactions.

Antiviral Activity

Recent studies have highlighted the potential of this compound derivatives as antiviral agents. For instance, a derivative demonstrated significant inhibition of the main protease (Mpro) of SARS-CoV-2, indicating its potential use in treating COVID-19. The introduction of fluorine atoms was shown to enhance binding affinity and cell membrane permeability, which are crucial for antiviral efficacy .

Case Study: SARS-CoV-2 Inhibition

A study reported that compounds with a this compound moiety exhibited promising antiviral activity against SARS-CoV-2. The compound was designed to replace digestible amide bonds with thioamide surrogates to improve biostability while maintaining antiviral activity. The results indicated that the fluorinated derivatives retained sufficient potency against viral infection in vitro .

Structure-Activity Relationship (SAR)

The SAR studies conducted on various derivatives of benzothiazole have shown that:

- Fluorination at positions 4 and 7 enhances antiviral activity.

- Electron-withdrawing groups at the 4-position can also contribute positively to the biological activity.

- Compounds lacking these modifications exhibited reduced efficacy against viral targets .

| Compound | Substituent | Antiviral Activity |

|---|---|---|

| Compound 3 | None | High |

| Compound 25 | 4,7-Difluoro | Moderate |

| Compound 24 | Thioamide Surrogate | Very High |

Additional Biological Activities

Beyond its antiviral properties, this compound has been investigated for other biological activities:

- Antibacterial and Antifungal : Compounds derived from benzothiazole have shown antibacterial effects against Gram-positive and Gram-negative bacteria as well as antifungal activity against various strains .

- Anti-inflammatory : Some derivatives have demonstrated anti-inflammatory properties in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.